Cas no 1070879-41-2 (4-bromo-5-chloro-8-methylquinoline)

4-Bromo-5-chloro-8-methylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₇BrClN. This compound is characterized by its bromo and chloro substituents at the 4- and 5-positions, respectively, along with a methyl group at the 8-position, which influence its reactivity and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The distinct substitution pattern enhances its utility in cross-coupling reactions and as a building block for complex heterocyclic systems. Its stability and well-defined structure make it suitable for research applications requiring precise molecular modifications.
4-bromo-5-chloro-8-methylquinoline structure
1070879-41-2 structure
Product Name:4-bromo-5-chloro-8-methylquinoline
CAS No:1070879-41-2
MF:C10H7BrClN
MW:256.526280641556
CID:1183147
PubChem ID:39346134
Update Time:2025-06-08

4-bromo-5-chloro-8-methylquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-5-chloro-8-methylquinoline
    • CTK4A4970
    • AG-D-21967
    • SB71137
    • DB-059554
    • MFCD11505124
    • 1070879-41-2
    • DTXSID40653690
    • Inchi: 1S/C10H7BrClN/c1-6-2-3-8(12)9-7(11)4-5-13-10(6)9/h2-5H,1H3
    • InChI Key: QLNSCSDZCRFWAD-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C2C(C)=CC=C(C2=1)Cl

Computed Properties

  • Exact Mass: 254.94500
  • Monoisotopic Mass: 254.94504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.95910

4-bromo-5-chloro-8-methylquinoline Pricemore >>

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Additional information on 4-bromo-5-chloro-8-methylquinoline

4-Bromo-5-Chloro-8-Methylquinoline (CAS No. 1070879-41-2): A Versatile Quinoline Derivative with Emerging Applications in Medicinal Chemistry

The compound 4-bromo-5-chloro-8-methylquinoline, identified by CAS No. 1070879-41-2, represents a structurally unique quinoline derivative that has garnered significant attention in recent years. This molecule combines halogen substituents (para-bromo and meta-chloro groups) with an N-methyl functionalization, creating a scaffold with tunable physicochemical properties. Its structural features have been leveraged in diverse research areas, including antitumor drug discovery, antibacterial agents, and as a modular intermediate for bioactive compound synthesis.

Recent advancements in synthetic methodologies have enabled efficient access to this compound through optimized multistep protocols. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a palladium-catalyzed cross-coupling strategy that achieves yields exceeding 95% under mild conditions. This method employs a quinoline ring system functionalization approach, utilizing aryl halides as coupling partners to introduce the bromine and chlorine substituents sequentially. Such improvements highlight the growing focus on sustainable synthesis practices while maintaining high stereochemical control.

In pharmacological studies, the compound's bromine-chlorine substitution pattern has been shown to modulate its biological activity profiles. Preclinical data from 2023 reveal potent antiproliferative effects against multiple cancer cell lines (IC₅₀ values ranging from 0.5–3.2 μM) via dual mechanisms: inhibition of topoisomerase IIα and disruption of mitochondrial membrane potential. Notably, these effects were observed without significant toxicity to normal fibroblasts at therapeutic concentrations, suggesting improved therapeutic indices compared to conventional quinoline-based cytotoxic agents.

The methyl group at position 8 plays a critical role in optimizing pharmacokinetic properties. Computational docking studies published in Nature Communications (2023) demonstrated that this substitution enhances plasma protein binding affinity while reducing metabolic instability through steric hindrance at the N-position. These attributes align with modern drug design principles emphasizing oral bioavailability and reduced first-pass metabolism—a key consideration for translation into clinical candidates.

In antibacterial applications, derivatives of this compound have exhibited activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). A 2023 study identified synergistic effects when combined with β-lactam antibiotics through dual targeting of bacterial cell wall synthesis and membrane integrity. The chlorine substituent's electron-withdrawing nature was found to enhance membrane permeability while maintaining selectivity indices above 6:1 against human erythrocytes.

Synthetic chemists have exploited this compound's modular structure as a versatile intermediate for constructing advanced molecular architectures. A notable example involves its use as a starting material for synthesizing bis-quino line scaffolds via copper-catalyzed azide–alkyne cycloaddition (CuAAC). Such derivatives are currently under investigation for their potential as autophagy modulators in neurodegenerative disease models—a novel application emerging from combinatorial library screening campaigns.

Structural characterization using advanced analytical techniques confirms the compound's purity and identity across multiple studies. High-resolution mass spectrometry (HRMS) consistently confirms the molecular formula C₁₂H₉BrClN with exact mass accuracy within ±5 ppm tolerance limits. X-ray crystallography data published in Acta Crystallographica Section C (2023) reveals an intramolecular hydrogen bond network between the methyl group and chloro substituent, stabilizing the syn-periplanar conformation observed in biological assays.

Eco-toxicological evaluations indicate low environmental persistence due to rapid degradation under aerobic conditions (t₁/₂ ≈ 18 hours). This property is attributed to the quinoline ring's susceptibility to oxidation by common soil microflora—a critical factor for sustainable pharmaceutical development aligning with current regulatory trends emphasizing green chemistry principles.

Ongoing research focuses on site-specific conjugation strategies to enhance targeting capabilities without compromising core pharmacophoric features. A promising approach involves attaching folate receptor ligands via click chemistry modifications on the bromine-containing aromatic ring—a method validated in recent tumor homing studies using fluorescently labeled analogs.

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